N-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O3/c1-11-17(21-22-23(11)15-7-5-4-6-13(15)19)18(24)20-14-10-12(25-2)8-9-16(14)26-3/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQOTNSJHSMNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H17FN4O3
- Molecular Weight : 350.35 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has shown that compounds containing a triazole ring exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that derivatives of triazole can inhibit the growth of cancer cells such as HeLa (cervical carcinoma) and CEM (human T-lymphocyte) with IC50 values indicating potent activity. Specifically, a related compound demonstrated an IC50 of 9.6 μM against HMEC-1 (human microvascular endothelial cells), suggesting that structural modifications including the triazole moiety enhance biological activity compared to traditional amide compounds .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Kinase Activity : The compound may interact with ATP-binding sites of kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that triazole derivatives can trigger apoptotic pathways in cancer cells by altering mitochondrial membrane potential and activating caspases .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- Antiproliferative Assays : Various cancer cell lines were treated with the compound to assess growth inhibition.
- Cytotoxicity Assays : The compound's toxicity was evaluated against normal human cell lines to determine its therapeutic index.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HeLa | 9.6 | Significant growth inhibition |
| CEM | 12.0 | Moderate cytotoxicity |
| HMEC-1 | 41.0 | Lower activity compared to other derivatives |
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety profile of the compound. Preliminary animal studies have indicated potential therapeutic benefits but require further investigation to establish pharmacokinetics and bioavailability.
Case Studies
Recent case studies have highlighted the role of triazole-containing compounds in treating various cancers:
- Case Study on Lung Cancer : A derivative similar to this compound showed effective tumor reduction in xenograft models.
- Combination Therapy Studies : Combining this compound with existing chemotherapeutics has demonstrated synergistic effects, enhancing overall efficacy against resistant cancer types .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole moieties exhibit significant anticancer properties. N-(2,5-dimethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death.
Antimicrobial Properties
The compound has also shown promising results as an antimicrobial agent. In vitro studies revealed its effectiveness against a range of bacterial strains, including multi-drug resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuropharmacological Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to enhance cognitive function in animal models by reducing oxidative stress and inflammation in neural tissues.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response, making it a candidate for treating chronic inflammatory conditions.
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability.
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Induces apoptosis in cancer cells via apoptosis signaling pathways |
| Study 2 | Antimicrobial | Effective against multi-drug resistant bacteria |
| Study 3 | Neuropharmacology | Enhances cognitive function in animal models of neurodegeneration |
| Study 4 | Organic Electronics | Improves efficiency in OLEDs when used as a semiconductor |
Chemical Reactions Analysis
Triazole Ring Formation via Huisgen Cycloaddition
The 1,2,3-triazole core is typically formed using the Cu(I)-catalyzed azide-alkyne cycloaddition (Huisgen reaction) . This reaction involves:
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Reagents : Azide precursor (e.g., aryl azide), alkyne derivative, CuSO₄·5H₂O, sodium ascorbate, and a solvent (e.g., THF:H₂O mix).
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Conditions : Stirred at room temperature or under microwave irradiation for 8–12 hours .
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Mechanism : Concerted [3+2] cycloaddition between the azide and alkyne, yielding the triazole ring.
Amidation Reaction
The carboxamide group is introduced via amidation of the triazole carboxylic acid with an amine (e.g., 2,5-dimethoxyphenylamine). Common methods include:
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Reagents : Coupling agents (e.g., EDC, DCC), bases (e.g., Et₃N), and solvents (e.g., DMF or DCM).
Functional Group Installation
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Fluorophenyl Substitution : Achieved via cross-coupling (e.g., Suzuki-Miyaura) using aryl halides and fluorinated boronic acids .
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Methoxy Group Installation : Typically introduced early in the synthesis via methoxylation of phenyl rings using methylating agents (e.g., CH₃I).
Huisgen Cycloaddition Mechanism
The reaction proceeds through:
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Activation : Cu(I) coordinates to the alkyne and azide, forming a metallacycle.
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Cycloaddition : Concerted formation of the triazole ring.
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Proton Transfer : Deprotonation and re-protonation yield the final product .
Amidation Mechanism
The carboxylic acid reacts with an amine via:
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Activation : Coupling agents form an active ester.
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Nucleophilic Attack : Amine attacks the carbonyl carbon of the activated ester.
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Condensation : Elimination of byproducts (e.g., urea) to form the amide bond.
Hydrolysis of Amide
The carboxamide undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid:
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Reagents : HCl or NaOH, aqueous medium.
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Conditions : Heating at elevated temperatures (e.g., reflux).
Substitution Reactions
-
Fluorine Substitution : Stable under most conditions due to the strong C–F bond.
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Methoxy Group Reactivity : Susceptible to demethylation under strong acidic conditions (e.g., HBr).
Biological Activity
The compound’s triazole-carboxamide structure confers potential therapeutic properties:
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Anticancer Activity : Triazoles often inhibit kinases involved in cell proliferation.
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Antimicrobial Effects : Enhanced by electron-withdrawing substituents (e.g., fluorine) .
Structural Variants and Comparisons
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between the target compound and analogs:
Substituent Effects on Physicochemical Properties
- Fluorine vs. Chlorine: The target compound’s 2-fluorophenyl group (vs.
- Methoxy Positioning : The 2,5-dimethoxyphenyl group in the target compound may engage in stronger C–H···O hydrogen bonding compared to the 3,5-dimethoxyphenyl in ’s thiadiazole derivative, influencing crystallinity .
- Heterocyclic Additions : The thiadiazole and pyrrole moieties in analogs ( and ) introduce additional hydrogen-bonding or π-stacking capabilities, which could alter solubility and target affinity .
Crystallographic and Conformational Insights
- Crystal Packing : The hydroxy group in compound I () likely forms intermolecular hydrogen bonds, whereas the target compound’s methoxy groups may favor van der Waals interactions, affecting lattice stability .
- Torsional Angles : highlights bond angles and torsional flexibility in triazole derivatives. For example, the C4–N1–N2–C2 torsion in related compounds ranges from 0.5° to 15.2°, suggesting conformational adaptability during receptor binding .
Q & A
Q. Key Parameters for Optimization :
- Maintain pH < 7 during cyclization to avoid side reactions.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Basic: How can researchers confirm the crystalline structure of this compound?
Answer:
Methodology :
X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in dichloromethane/methanol (1:1).
Data Refinement : Use SHELXL (v.2018) for anisotropic displacement parameter modeling. Key metrics:
Visualization : Generate ORTEP diagrams via WinGX to analyze bond angles and torsional strain .
Q. Data from Analog :
| Property | This Compound (Predicted) | 5-Amino Analog |
|---|---|---|
| logP | 2.8 | 2.5 |
| Solubility (mg/mL) | 0.12 (Water) | 0.35 (Water) |
Advanced: How to systematically investigate off-target effects in complex biological systems?
Answer:
Integrated Workflow :
Chemoproteomic Screening :
- Use activity-based protein profiling (ABPP) with alkyne-tagged probes.
Kinome-Wide Analysis :
- Employ KinomeScan® to assess binding to 468 human kinases.
CRISPR Validation :
- Knock out putative targets (e.g., MAPK1) and measure phenotype rescue .
Example : A triazole-carboxamide inhibited off-target carbonic anhydrase IX. Structural modeling revealed a conserved binding motif; modifying the fluorophenyl group eliminated this interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
